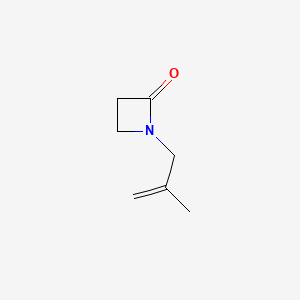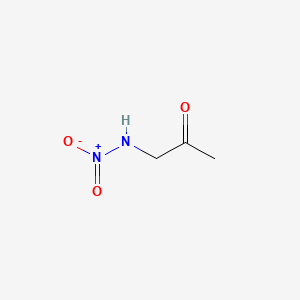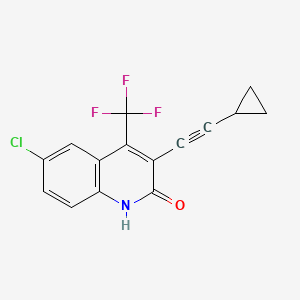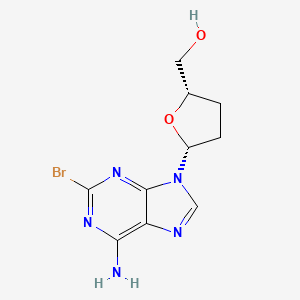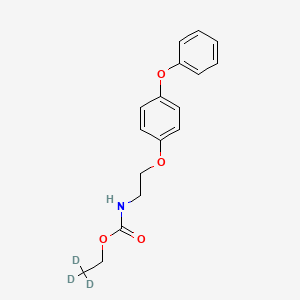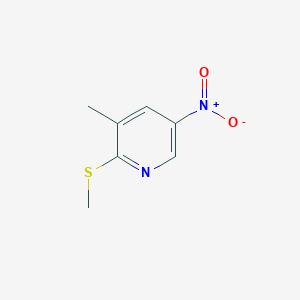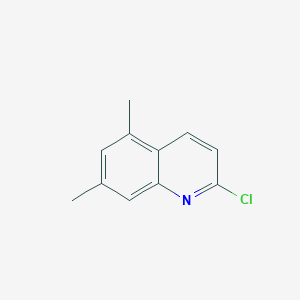
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are known for their ability to form complexes with metals, which is essential in biological systems such as hemoglobin and chlorophyll. The unique structure of this compound allows it to be used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .
化学反応の分析
Types of Reactions
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have different chemical properties and applications.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metal complexes, substituted derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in catalysis, materials science, and medicinal chemistry .
科学的研究の応用
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in mimicking biological systems and its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its potential as a drug delivery system and its ability to target specific cells or tissues.
Industry: Utilized in the development of new materials with unique optical and electronic properties
作用機序
The mechanism of action of 5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin involves its ability to form complexes with metals and interact with various biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can participate in redox reactions and other chemical processes. These interactions are crucial for its applications in catalysis, medicine, and materials science .
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin derivative with slightly different chemical properties and applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine copper (II): A metal complex of the compound with unique catalytic properties.
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium (II) carbonyl: Another metal complex with applications in catalysis and materials science
Uniqueness
5,10,15,20-Tetraphenyl-1,2,21,23-tetrahydroporphyrin is unique due to its ability to form stable complexes with a wide range of metal ions, its versatility in chemical reactions, and its diverse applications in various scientific fields. Its structure allows for easy modification, making it a valuable compound for research and industrial applications .
特性
分子式 |
C44H32N4 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
5,10,15,20-tetraphenyl-1,2,21,23-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-27,40,45,48H,28H2 |
InChIキー |
ONDPAALTMYWFDG-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C1N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)N4)C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


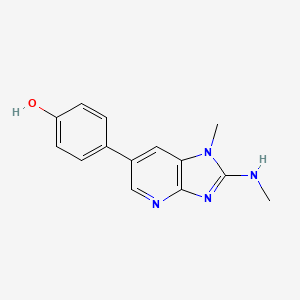
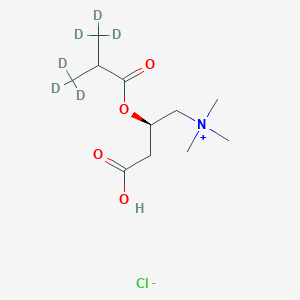
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)



